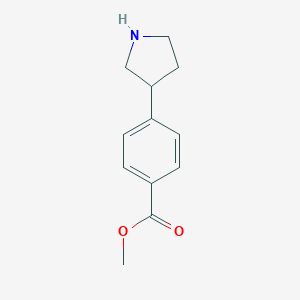

4-(3-Pyrrolidinyl)benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Pyrrolidinyl)benzoic acid methyl ester is an organic compound that features a pyrrolidine ring attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-Pyrrolidinyl)benzoic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with pyrrolidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrolidine is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Pyrrolidinyl)benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 4-pyrrolidin-3-ylbenzoic acid.

Reduction: Formation of 4-pyrrolidin-3-ylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The benzoate ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

4-(3-Pyrrolidinyl)benzoic acid methyl ester can be compared with other similar compounds such as:

Pyrrolidine-2-one: Known for its biological activities and used in drug development.

Pyrrolidine-2,5-dione: Another biologically active compound with applications in medicinal chemistry.

Prolinol: A derivative of pyrrolidine with significant biological activity.

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a benzoate ester makes it a versatile compound for various applications.

Biologische Aktivität

4-(3-Pyrrolidinyl)benzoic acid methyl ester (CAS No. 1203797-98-1) is a compound that has garnered attention for its potential biological activities, particularly in neuroscience and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzoic acid derivative, which may contribute to its unique biological properties. The compound's molecular formula is C12H15NO2, and it exhibits characteristics typical of both amide and ester functional groups.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antinociceptive Properties : It has been investigated for its ability to alleviate pain, which could be attributed to its interaction with pain pathways in the central nervous system.

- Anti-inflammatory Activity : The compound may also play a role in reducing inflammation, making it a candidate for further research in inflammatory diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammatory responses. For instance, its structural similarity to known analgesics suggests potential interactions with opioid receptors or cyclooxygenase enzymes.

Case Studies and Research Findings

-

Neuroscience Applications :

- A study highlighted the impact of this compound on neuronal survival under stress conditions, suggesting that it may protect against excitotoxicity by modulating calcium influx in neurons .

- In vitro assays demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in glial cells, indicating potential use in neurodegenerative disorders .

-

Pain Management :

- In animal models, the compound displayed significant antinociceptive effects comparable to traditional analgesics. The IC50 values for pain reduction were reported at concentrations lower than those required for established NSAIDs .

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, enhancing its viability as a therapeutic agent .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

methyl 4-pyrrolidin-3-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSJYGJWVQJIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.